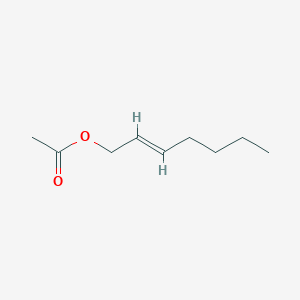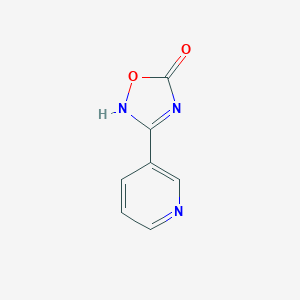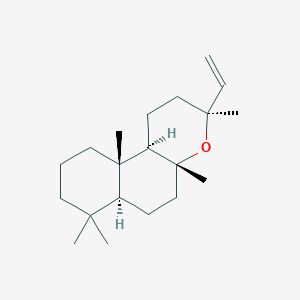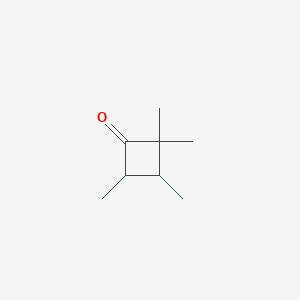
2,2,3,4-Tetramethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4-Tetramethylcyclobutan-1-one, also known as TMCB, is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 2,2,3,4-Tetramethylcyclobutan-1-one is not well understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,3,4-Tetramethylcyclobutan-1-one has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and various dienophiles, as well as the Friedel-Crafts alkylation of various aromatic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,2,3,4-Tetramethylcyclobutan-1-one. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,3,4-Tetramethylcyclobutan-1-one is its high reactivity and selectivity in various chemical reactions. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one is relatively easy to synthesize and has a long shelf life. However, one limitation of 2,2,3,4-Tetramethylcyclobutan-1-one is its high cost compared to other commonly used reagents.
Direcciones Futuras
There are several future directions for the study of 2,2,3,4-Tetramethylcyclobutan-1-one. One area of interest is the development of new synthetic methods for 2,2,3,4-Tetramethylcyclobutan-1-one that are more efficient and cost-effective. Additionally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a chiral building block in the synthesis of novel natural products and pharmaceuticals is an area of ongoing research. Finally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a catalyst in various chemical reactions and the development of new catalytic systems based on 2,2,3,4-Tetramethylcyclobutan-1-one is an area of interest for researchers.
Métodos De Síntesis
2,2,3,4-Tetramethylcyclobutan-1-one can be synthesized through a variety of methods, including the reaction of 2-butanone with trimethylaluminum in the presence of titanium tetrachloride, or the reaction of cyclobutanone with methylmagnesium bromide followed by dehydration. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one can also be synthesized through the oxidation of 2,2,3,4-tetramethylcyclobutanol with chromium trioxide.
Aplicaciones Científicas De Investigación
2,2,3,4-Tetramethylcyclobutan-1-one has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. 2,2,3,4-Tetramethylcyclobutan-1-one has been used as a chiral building block in the synthesis of various natural products, such as the antibiotic (-)-spirofungin A. 2,2,3,4-Tetramethylcyclobutan-1-one has also been used as a monomer in the synthesis of novel polymers with unique properties, such as high thermal stability and good solubility in organic solvents. In the pharmaceutical industry, 2,2,3,4-Tetramethylcyclobutan-1-one has been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propiedades
Número CAS |
1193-34-6 |
|---|---|
Nombre del producto |
2,2,3,4-Tetramethylcyclobutan-1-one |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
2,2,3,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3 |
Clave InChI |
PVXWXVPUCQYBGD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1=O)(C)C)C |
SMILES canónico |
CC1C(C(C1=O)(C)C)C |
Sinónimos |
2,2,3,4-Tetramethyl-1-cyclobutanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



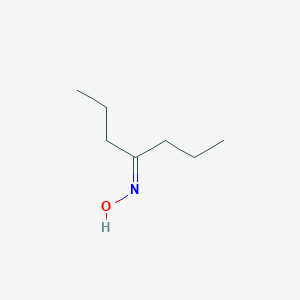
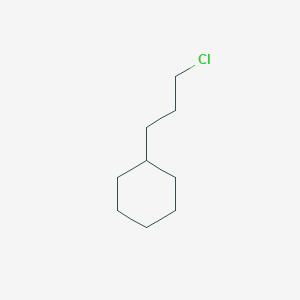
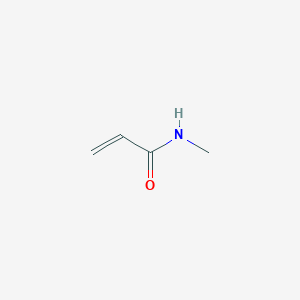
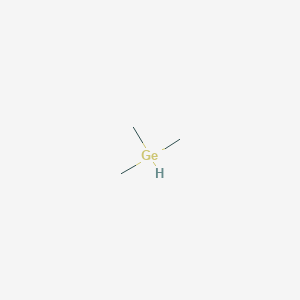
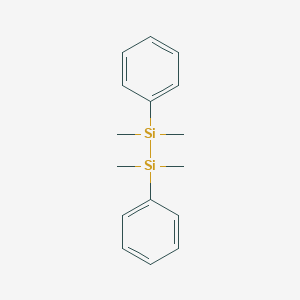
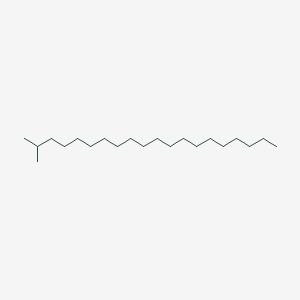
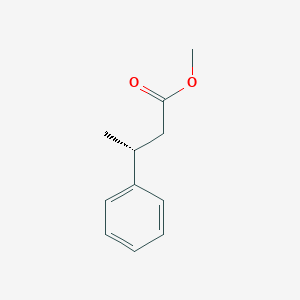
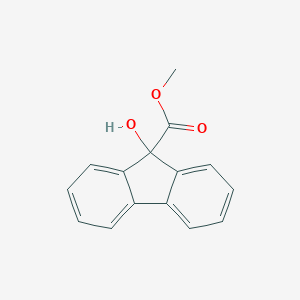
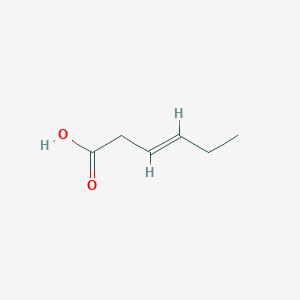
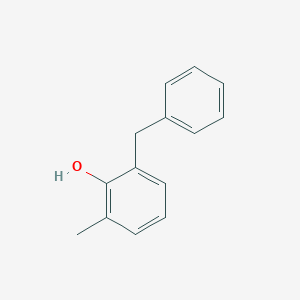
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
